Product packaging for Pyridine, 3-(tert-butylthio)-(Cat. No.:CAS No. 18794-30-4)

Pyridine, 3-(tert-butylthio)-

Cat. No.: B095149
CAS No.: 18794-30-4
M. Wt: 167.27 g/mol
InChI Key: OMPJHXLULXOAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine-Thioether Scaffolds in Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in a vast array of chemical compounds, including many pharmaceuticals. researchgate.netresearchgate.net The incorporation of a pyridine ring can enhance the solubility and bioavailability of less soluble molecules, making it a valuable scaffold in drug discovery. researchgate.net Pyridine-thioethers, specifically, combine the aromatic, electron-withdrawing nature of the pyridine ring with the nucleophilic and redox-active properties of the sulfur atom. This combination makes them versatile intermediates in organic synthesis and valuable components in the design of functional molecules.

The pyridine scaffold itself is present in numerous FDA-approved drugs and is a key component in many bioactive compounds. researchgate.net Its ability to form hydrogen bonds and participate in various chemical transformations makes it a privileged structure in medicinal chemistry. researchgate.netresearchgate.net The addition of a thioether linkage introduces a new dimension of chemical reactivity and potential for biological interaction.

Unique Structural Attributes and Research Interest of the tert-Butylthio Moiety

The tert-butylthio group (-S-C(CH₃)₃) is a sterically bulky and lipophilic moiety that significantly influences the properties of the parent molecule. Its presence can enhance a compound's ability to penetrate biological membranes, a crucial factor for the activity of many therapeutic agents. The sulfur atom in the tert-butylthio group can also contribute to unique pharmacological properties.

A key feature of the tert-butylthio group is its role as a protecting group for thiols in organic synthesis. The tert-butyl group is known to be stable under a variety of reaction conditions but can be cleaved under specific, often mild, conditions to reveal the free thiol. researchgate.net This controlled deprotection is a valuable tool in multi-step synthetic sequences. Furthermore, the tert-butylthio group has been utilized as a precursor for generating sulfonic acid residues in the synthesis of hybrid sulfonic acids. researchgate.net

Recent research has also explored the use of the tert-butylthio group in the formation of single-molecule junctions. It has been proposed that the sulfur atom can coordinate to a metal surface, activating the S-C bond for cleavage and leading to the formation of a stable tertiary carbocation. nih.gov This property is of interest in the field of molecular electronics.

Overview of Academic Research Trajectories for Pyridine, 3-(tert-butylthio)-

Academic research involving Pyridine, 3-(tert-butylthio)- and related structures has followed several key trajectories. A significant area of investigation is its use as a building block in the synthesis of more complex molecules, particularly those with potential biological activity. For instance, derivatives of 2-amino-2-(4-(tert-butylthio)phenyl)acetic acid, which shares the tert-butylthio phenyl moiety, are being explored for their enzyme inhibition properties and as intermediates in pharmaceutical synthesis.

The synthesis of various substituted pyridine-thioethers is another active area of research. Studies have described the synthesis of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives, although these particular compounds did not show antibacterial activity in the tested assays. researchgate.net The synthesis of polysubstituted pyridines through sequential palladium-catalyzed cross-coupling reactions is also a prominent research theme, highlighting the utility of these compounds in creating diverse molecular architectures. researchgate.net

Furthermore, the unique properties of the tert-butylthio group have led to its incorporation into functional materials. For example, it has been used to prevent aggregation and enhance the properties of dimeric zinc-phthalocyanines in bulk heterojunction solar cells. rsc.org The study of how the tert-butyl group influences the electronic and steric properties of molecules remains a key focus in these investigations.

Interactive Data Table: Properties of Pyridine, 3-(tert-butylthio)-

PropertyValue
Molecular Formula C9H13NS
Average Mass 167.27 g/mol
Monoisotopic Mass 167.076871 g/mol
CAS Number 18794-30-4
DTXSID DTXSID40307641

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NS B095149 Pyridine, 3-(tert-butylthio)- CAS No. 18794-30-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18794-30-4

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-tert-butylsulfanylpyridine

InChI

InChI=1S/C9H13NS/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7H,1-3H3

InChI Key

OMPJHXLULXOAFP-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=CN=CC=C1

Canonical SMILES

CC(C)(C)SC1=CN=CC=C1

Other CAS No.

18794-30-4

Origin of Product

United States

Elucidation of Reactivity and Reaction Mechanisms of Pyridine, 3 Tert Butylthio

Pyridine (B92270) Ring Reactivity

The pyridine ring, an aromatic heterocycle, exhibits a reactivity profile that is significantly different from its carbocyclic analog, benzene. The presence of the electronegative nitrogen atom reduces the electron density of the ring, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution. youtube.com

Oxidation Pathways to Pyridine N-Oxides

The lone pair of electrons on the nitrogen atom of the pyridine ring is readily susceptible to oxidation, leading to the formation of Pyridine N-oxides. This transformation is significant as it alters the electronic properties of the ring, enhancing its reactivity towards both electrophiles and nucleophiles. researchgate.netchemtube3d.com The oxidation of 3-substituted pyridines is a well-established process. nih.gov Common oxidizing agents, such as peracids or hydrogen peroxide, are effective for this purpose. chemtube3d.comnih.gov

The general mechanism involves the direct attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. For Pyridine, 3-(tert-butylthio)-, the reaction proceeds to form 3-(tert-butylthio)pyridine 1-oxide.

Table 1: Reagents for N-Oxidation of Pyridine Derivatives

Oxidizing Agent Typical Solvent Conditions Reference
Hydrogen Peroxide (H₂O₂) Acetic Acid Room Temperature chemtube3d.comnih.gov
meta-Chloroperoxybenzoic acid (m-CPBA) Chloroform (B151607) (CHCl₃) 0 °C to Room Temp asianpubs.org
Urea-Hydrogen Peroxide Solid State Mild organic-chemistry.org
Flavin Catalyst with H₂O₂ Methanol (B129727) (MeOH) Room Temperature asianpubs.org

Reduction Reactions to Alkylated Pyridines

The pyridine ring can be reduced to the corresponding saturated piperidine (B6355638) ring under various conditions. While the term "reduction to alkylated pyridines" can be interpreted in several ways, the most direct and common reduction of the pyridine nucleus itself involves saturation of the aromatic system. This process transforms the planar, aromatic pyridine ring into a non-planar, aliphatic piperidine ring.

Catalytic hydrogenation over metals like platinum, palladium, or nickel is a common method for this transformation. Alternatively, chemical reducing agents can be employed. For instance, samarium diiodide in the presence of water has been shown to rapidly reduce pyridine derivatives to piperidines under mild, room temperature conditions. clockss.org The reduction of Pyridine, 3-(tert-butylthio)- would yield 3-(tert-butylthio)piperidine.

Table 2: Conditions for Pyridine Ring Reduction to Piperidine

Reducing Agent/System Solvent Conditions Product from Pyridine, 3-(tert-butylthio)- Reference
Samarium Diiodide (SmI₂) / H₂O Tetrahydrofuran (B95107) (THF) Room Temperature 3-(tert-butylthio)piperidine clockss.org
Catalytic Hydrogenation (H₂) Ethanol (EtOH) Elevated Pressure 3-(tert-butylthio)piperidine clockss.org
Sodium (Na) / Boiling Alcohol Ethanol (EtOH) Reflux 3-(tert-butylthio)piperidine clockss.org

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it a target for nucleophilic attack. These reactions typically occur at the C-2 (alpha) and C-4 (gamma) positions, as the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. youtube.comquimicaorganica.org Attack at the C-3 (beta) position is significantly slower because it does not allow for this stabilization. quimicaorganica.org

For Pyridine, 3-(tert-butylthio)-, direct nucleophilic substitution of a hydride ion is challenging and requires highly reactive nucleophiles, such as organolithium reagents or sodium amide (in the Chichibabin reaction). youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the loss of a leaving group, typically a hydride ion in the absence of other leaving groups. quimicaorganica.org

Table 3: Examples of Nucleophilic Substitution on Pyridines

Nucleophile Reagent Position of Attack Typical Product Type Reference
Amide ion (:NH₂⁻) Sodium Amide (NaNH₂) C-2 2-Aminopyridine youtube.com
Hydroxide ion (:OH⁻) Potassium Hydroxide (KOH) C-2 2-Pyridone youtube.com
Alkyl anion (:R⁻) Organolithium (RLi) C-2 2-Alkylpyridine youtube.com

Reactivity of the tert-Butylthio Substituent

The sulfur atom of the tert-butylthio group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation.

Nucleophilic Character of the Sulfur Atom

The sulfur atom in a thioether, such as Pyridine, 3-(tert-butylthio)-, is nucleophilic. msu.edu It can react with various electrophiles, most notably alkyl halides, in SN2 reactions to form ternary sulfonium (B1226848) salts. msu.edu This reactivity is a fundamental characteristic of sulfides and contrasts with the much lower nucleophilicity of the oxygen in ethers. msu.edu For example, reaction with an alkyl halide like methyl iodide would lead to the formation of a 3-(tert-butyl)-3H-pyridin-1-ylsulfonium iodide salt.

Thiol Oxidation and Formation of Sulfoxides/Sulfones

The sulfur atom in the tert-butylthio group can be oxidized to higher oxidation states, namely sulfoxide (B87167) (+4) and sulfone (+6). researchgate.net This is one of the most common reactions for thioethers. The oxidation can often be controlled to selectively yield either the sulfoxide or the sulfone by choosing the appropriate oxidant and stoichiometry. organic-chemistry.org

Oxidation to the sulfoxide is typically achieved using one equivalent of an oxidizing agent like hydrogen peroxide or sodium periodate. nih.gov Over-oxidation to the sulfone can occur but can be minimized by careful control of reaction conditions. researchgate.net Stronger oxidizing agents or an excess of the oxidant will lead to the formation of the corresponding sulfone. organic-chemistry.org

Table 4: Oxidation of Thioether to Sulfoxide and Sulfone

Reagent Stoichiometry Typical Product Reference
Hydrogen Peroxide (H₂O₂) ~1 equivalent 3-(tert-butylsulfinyl)pyridine (Sulfoxide) nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA) 1 equivalent 3-(tert-butylsulfinyl)pyridine (Sulfoxide) organic-chemistry.org
Potassium Permanganate (KMnO₄) Excess 3-(tert-butylsulfonyl)pyridine (Sulfone) organic-chemistry.org
Oxone® Excess 3-(tert-butylsulfonyl)pyridine (Sulfone) researchgate.net

Steric and Electronic Influence of the tert-Butyl Group on Pyridine Reactivity

The reactivity of the pyridine nucleus in "Pyridine, 3-(tert-butylthio)-" is significantly modulated by the steric and electronic properties of its substituents. The tert-butyl group, known for its considerable bulk, exerts a profound steric influence. Generally, large steric groups attached to a pyridine ring can block access to adjacent atoms and lone pairs. This steric hindrance can affect the basicity of the pyridine nitrogen. For instance, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine (B51100) is notably lower than that of pyridine, a phenomenon attributed to the steric strain involving the bound proton. While the tert-butyl group in 3-(tert-butylthio)pyridine is not directly adjacent to the nitrogen, its bulk can still influence the approach of reagents to the C2 and C4 positions of the pyridine ring.

The interplay between these steric and electronic factors dictates the regioselectivity and rate of reactions involving the pyridine ring. For electrophilic aromatic substitution, the pyridine ring itself is electron-deficient and generally reacts at the 3-position. The presence of the 3-(tert-butylthio) substituent further directs incoming electrophiles, with the outcome depending on whether the substituent acts as a net electron-donating or withdrawing group under the reaction conditions. The steric bulk of the tert-butyl group can disfavor substitution at the adjacent C2 and C4 positions, reinforcing the inherent preference for meta-substitution in electron-deficient pyridine rings.

Table 1: Comparison of pKa Values for Substituted Pyridines

CompoundpKa of Conjugate AcidSolventReference
Pyridine4.3850% aqueous ethanol
2,6-di-methylpyridine5.7750% aqueous ethanol
2,6-di-isopropylpyridine5.3450% aqueous ethanol
2,6-di-tert-butylpyridine3.5850% aqueous ethanol
2,6-di-tert-butylpyridine0.81Dimethylsulfoxide (Me2SO)

Mechanistic Investigations of Complex Transformations

Intramolecular charge transfer (ICT) is a critical phenomenon in donor-acceptor substituted aromatic systems, influencing their photophysical properties and reactivity. In "Pyridine, 3-(tert-butylthio)-", the pyridine ring can act as an electron-acceptor moiety, while the tert-butylthio group, with its sulfur lone pairs, can function as an electron-donor. This arrangement facilitates the potential for ICT upon electronic excitation. The efficiency of this charge transfer is sensitive to the electronic coupling between the donor and acceptor groups and the surrounding solvent polarity.

The formation of an ICT state can significantly alter the electron distribution within the molecule, creating more polarized or even radical-ion character in the excited state. This change in electronic structure can open up unique reaction pathways that are not accessible in the ground state. For instance, the enhanced charge separation in a twisted intramolecular charge transfer (TICT) state can facilitate the addition of the molecule's fragments across an electron-poor olefin. While specific studies on "Pyridine, 3-(tert-butylthio)-" are limited, research on analogous donor-acceptor terpyridine derivatives shows that enhancing the D-A interactions can lead to significant shifts in ICT transitions. Such charge-transfer interactions can play a crucial role in modulating the molecule's reactivity in photochemical or redox-initiated transformations.

Aryl thioethers can participate in a variety of radical coupling reactions. These reactions often involve the generation of an aryl or thiyl radical intermediate, which then couples with another radical or a radical trap. For "Pyridine, 3-(tert-butylthio)-", radical generation could potentially occur at the pyridine ring or through cleavage of the C-S or S-C bonds.

One common strategy for C-S bond formation involves the coupling of aryl halides with thiols, which can proceed through radical pathways under photoredox catalysis. Conversely, the C-S bond of an aryl thioether can be cleaved to generate radical intermediates. For instance, nickel-catalyzed cross-coupling of aryl thioethers with aryl bromides proceeds via C–S bond cleavage to form biaryls. Thioethers can also be synthesized via the coupling of radicals generated from redox-active esters with thiosulfonates.

Photochemical methods have also been developed for the synthesis of thioethers, where photochemically generated aryl radicals are trapped by a sulfur source. These methodologies highlight the accessibility of radical pathways for both the formation and transformation of aryl thioethers. The reactivity of "Pyridine, 3-(tert-butylthio)-" in such radical coupling reactions would be influenced by the stability of the potential radical intermediates and the specific reaction conditions employed to generate them.

Substituted pyridines are versatile precursors for the synthesis of various heterocyclic systems through cyclization reactions. These transformations often involve the functional groups on the pyridine ring participating in intramolecular or intermolecular ring-forming processes. For "Pyridine, 3-(tert-butylthio)-", the sulfur atom and the pyridine ring could potentially be involved in cyclization reactions, although specific examples for this compound are not prevalent in the literature.

General strategies for pyridine cyclization include dearomative cycloadditions, where the aromaticity of the pyridine ring is temporarily broken to allow for the formation of new rings. For example, 2-alkynyl pyridines can undergo a dearomative [3+2] cycloaddition with diarylcyclopropenones. Other methods involve the use of pyridinium (B92312) 1,4-zwitterions, which can react with various partners in (3+2), (4+1), or (4+2) cycloadditions to form fused heterocyclic systems.

Rearrangement reactions of substituted pyridines can also lead to significant structural modifications. These can be induced thermally, photochemically, or by reagents. For example, 4-amino-3-halopyridines can undergo a rearrangement involving a presumed N-acylated intermediate that reacts intramolecularly via nucleophilic aromatic substitution. Recently, energy-transfer catalysis under visible light has been shown to facilitate radical pyridine migrations through a di-π-methane rearrangement, enabling the construction of three-membered rings or skeletal remodeling of complex pyridine scaffolds. The specific pathways available to "Pyridine, 3-(tert-butylthio)-" would depend on the activation method and the potential for the thioether group to participate in or influence these transformations.

Reductive elimination is a fundamental step in many transition-metal-catalyzed cross-coupling reactions, involving the formation of a new bond between two ligands and a reduction in the metal's oxidation state. The C-S bond of a thioether can be formed through reductive elimination from a metal center bearing both an aryl (or alkyl) and a thiolate ligand.

Studies on palladium complexes have shown that palladium(II) thiolato complexes can undergo carbon-sulfur bond-forming reductive elimination in high yields to produce various thioethers. The process can be conceptualized as beginning with the oxidative addition of a thioester to a Pd(0) complex, forming an acyl metal thiolate. This is followed by decarbonylation to yield an aryl thiolate intermediate, which then undergoes C–S bond-forming reductive elimination.

The feasibility and rate of reductive elimination are influenced by several factors, including the nature of the metal, the steric and electronic properties of the ancillary ligands, and the groups being eliminated. For instance, electron-donating phosphine (B1218219) ligands can induce facile reductive elimination from diarylpalladium(II) complexes. While direct studies on complexes of "Pyridine, 3-(tert-butylthio)-" are scarce, the principles derived from related aryl thiolate complexes suggest that it could coordinate to a metal center and subsequently participate in a reductive elimination step to form a C-S bond with another organic ligand. The steric bulk of the tert-butyl group could potentially influence the geometry and stability of the organometallic intermediate, thereby affecting the rate and efficiency of the reductive elimination process.

Photochemical Reactivity Studies

The photochemical behavior of aromatic compounds is often dictated by the nature of their substituents. In the case of "Pyridine, 3-(tert-butylthio)-", both the pyridine ring and the tert-butylthio group can be photochemically active. Aryl thioethers are known to undergo photocleavage of the C-S bond upon UV irradiation.

Studies on aryl tert-butyl ethers, an analogous system, show that photolysis in methanol leads to cleavage of the aryl-oxygen bond, primarily from the singlet excited state. This process yields the corresponding phenol (B47542) and products derived from the tert-butyl cation. A similar cleavage of the C-S bond in "Pyridine, 3-(tert-butylthio)-" would be expected to generate a pyridyl radical and a tert-butylthiyl radical, or a pyridyl anion and a tert-butylthio cation, depending on the electronic nature of the excited state and the reaction environment.

Photoinduced Transformations of Thioether-Containing Pyridines

The photoreactivity of Pyridine, 3-(tert-butylthio)- is anticipated to be governed by the interplay between the pyridine chromophore and the tert-butylthio substituent. The absorption of ultraviolet (UV) light by the molecule will lead to the population of electronically excited states, from which various chemical transformations can occur. The two most probable primary photochemical processes are the cleavage of the carbon-sulfur (C-S) bond and transformations involving the pyridine ring itself.

Homolytic C-S Bond Cleavage:

Based on the well-established photochemistry of alkyl aryl sulfides, the most likely photoinduced reaction for Pyridine, 3-(tert-butylthio)- is the homolytic cleavage of the pyridine-sulfur bond. Upon UV irradiation, thioethers are known to undergo efficient C-S bond scission to generate a pair of radicals. In this case, the expected products would be a 3-pyridyl radical and a tert-butylthiyl radical.

The general mechanism for this process is illustrated below:

The quantum yield for such C-S bond cleavage in alkyl and benzyl (B1604629) sulfides is typically high, suggesting this would be a major reaction pathway. The stability of the resulting tert-butyl radical, should the S-C bond also cleave, further supports the favorability of this fragmentation route. The subsequent reactions of the initially formed radicals would depend on the reaction conditions, such as the solvent and the presence of radical scavengers. In the absence of trapping agents, these radicals could undergo a variety of secondary reactions, including:

Hydrogen abstraction: The 3-pyridyl radical could abstract a hydrogen atom from the solvent or another molecule to form pyridine.

Dimerization: Two 3-pyridyl radicals could combine to form 3,3'-bipyridine.

Disproportionation: The tert-butylthiyl radical could undergo disproportionation reactions.

Recombination: The initial radical pair could recombine to regenerate the starting material.

The following interactive table summarizes the expected primary photoproducts from the C-S bond cleavage of Pyridine, 3-(tert-butylthio)-.

ReactantPrimary Photoproducts
Pyridine, 3-(tert-butylthio)-3-Pyridyl radical
tert-Butylthiyl radical

Influence of the Pyridine Ring:

The pyridine ring itself is photochemically active. Upon UV irradiation, pyridine can undergo isomerization to "Dewar" pyridines (bicyclo[2.2.0]aza-2,5-dienes) and benzvalene-like isomers. At higher energies (shorter wavelengths), photodissociation of the pyridine ring can occur, leading to ring-opening and the formation of smaller fragments.

It is therefore plausible that the photo-excited Pyridine, 3-(tert-butylthio)- could also undergo these transformations, competing with the C-S bond cleavage pathway. The presence of the tert-butylthio group at the 3-position may influence the regioselectivity and efficiency of these photoisomerization and photodissociation processes. However, given the relative weakness of the C-S bond compared to the bonds within the aromatic ring, it is hypothesized that C-S bond cleavage would be the dominant pathway, especially under longer wavelength UV irradiation.

Photoreactivity in Related Heterocyclic Systems

To provide a broader context for the expected photoreactivity of Pyridine, 3-(tert-butylthio)-, it is instructive to examine the photochemical behavior of other sulfur-containing heterocyclic systems.

Thiophenes:

The photochemistry of thiophene (B33073) and its derivatives has been extensively studied. Unlike simple thioethers, the sulfur atom in thiophene is part of an aromatic system. Photoirradiation of thiophenes can lead to a variety of transformations, including:

Photoisomerization: Substituted thiophenes can undergo photoisomerization, leading to a scrambling of the substituent positions. This is thought to proceed through the formation of Dewar thiophene intermediates.

Photodimerization: Thiophenes can undergo [2+2] cycloaddition reactions to form dimers.

Ring-opening and fragmentation: At high energies, cleavage of the thiophene ring can occur.

Thiazoles:

Thiazole, another five-membered sulfur- and nitrogen-containing heterocycle, also exhibits interesting photochemical reactivity. Upon UV irradiation, thiazoles can undergo photoisomerization to isothiazoles. Theoretical studies suggest that this transformation may proceed through conical intersections on the potential energy surface.

The following interactive table provides a summary of the observed photochemical reactions in related sulfur-containing heterocyclic systems.

Heterocyclic SystemType of PhotoreactionKey Intermediates/Products
ThiophenePhotoisomerizationDewar thiophenes
ThiazolePhotoisomerizationIsothiazoles
DibenzothiophenePhotodeoxygenation (from S-oxide)Dibenzothiophene, Atomic Oxygen

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition and molecular weight of a compound. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

For "Pyridine, 3-(tert-butylthio)-", the theoretical monoisotopic mass is calculated to be 167.076871 g/mol . An experimental HRMS analysis, often employing techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that is in very close agreement with this theoretical value. The observation of the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) value consistent with the calculated exact mass of its molecular formula, C₉H₁₄NS⁺, would provide strong evidence for the presence and identity of the compound. The high resolution of the instrument distinguishes the target ion from other ions that may have the same nominal mass but different elemental compositions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of "Pyridine, 3-(tert-butylthio)-" will exhibit characteristic absorption bands that confirm the presence of the pyridine (B92270) ring and the tert-butylthio group.

Key expected absorptions include the C-H stretching vibrations of the aromatic pyridine ring, typically appearing above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aliphatic tert-butyl group will be observed just below 3000 cm⁻¹. The presence of the C-S bond can sometimes be identified by weak absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for Pyridine, 3-(tert-butylthio)-

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch (Pyridine)3100 - 3000Medium to Weak
Aliphatic C-H Stretch (tert-Butyl)2970 - 2870Strong
C=C and C=N Ring Stretching (Pyridine)1600 - 1430Medium to Strong
C-H Bending (tert-Butyl)1470 - 1450 and 1390 - 1365Medium
C-S Stretch700 - 600Weak to Medium

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a unique "fingerprint" based on its specific covalent bonds and symmetry. For 3-(tert-butylthio)pyridine, the Raman spectrum is expected to be a composite of vibrations arising from the pyridine ring, the tert-butyl group, and the C-S linkage.

The spectrum can be interpreted by comparison with known vibrational assignments for pyridine and its derivatives. cdnsciencepub.comnih.gov The pyridine ring vibrations are particularly characteristic. The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are typically strong in the Raman spectrum. For pyridine itself, a prominent ring breathing mode appears around 990 cm⁻¹. acs.org The presence of the 3-substituent is expected to shift this frequency slightly. Other key pyridine modes include ring stretching (trigonal and otherwise), C-H bending (in-plane and out-of-plane), and ring deformations. cdnsciencepub.comacs.org

The tert-butyl group will contribute its own characteristic vibrations, primarily C-H stretching and bending modes, as well as C-C skeletal vibrations. The sulfur linkage introduces a C-S stretching vibration, which is typically observed in the 600-800 cm⁻¹ region. The specific frequencies of these modes provide confirmation of the compound's structural integrity.

Table 1: Predicted Raman Vibrational Modes for Pyridine, 3-(tert-butylthio)-

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
Pyridine Ring Breathing ~995 - 1010 Symmetric stretching of the pyridine ring. acs.orgs-a-s.org
Pyridine Trigonal Ring Stretch ~1025 - 1040 Ring stretching mode, sensitive to substitution. s-a-s.org
Pyridine Ring Stretch ~1570 - 1610 C=C and C=N stretching within the aromatic ring.
C-S Stretch ~650 - 750 Stretching of the carbon-sulfur single bond.
C-H Stretch (Aromatic) ~3050 - 3100 Stretching of the C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic) ~2850 - 2980 Symmetric and asymmetric stretching of C-H bonds in the tert-butyl group.

Note: The predicted wavenumber ranges are based on data for substituted pyridines and general Raman correlation tables. acs.orgs-a-s.org

Electronic Spectroscopy

Electronic spectroscopy techniques investigate the electronic structure of molecules by measuring the energies of electrons in different orbitals and the transitions between them.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In 3-(tert-butylthio)pyridine, the primary chromophores are the pyridine ring and the thioether group.

The pyridine ring exhibits characteristic π → π* transitions (from bonding to anti-bonding pi orbitals) and n → π* transitions (from a non-bonding orbital on the nitrogen atom to an anti-bonding pi orbital). For unsubstituted pyridine in a non-polar solvent, a strong π → π* transition is observed around 250-255 nm, while the weaker n → π* transition appears near 270-280 nm. nist.govsielc.com

The tert-butylthio group, acting as an auxochrome, is expected to influence these transitions. The sulfur atom's lone pair electrons can interact with the pyridine π-system, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyridine. researchgate.net The solvent can also significantly impact the absorption spectrum, particularly for n → π* transitions. researchgate.net

Table 2: Expected UV-Vis Absorption Data for Pyridine, 3-(tert-butylthio)- in a Non-polar Solvent

Transition Expected λmax (nm) Molar Absorptivity (ε) Description
π → π* ~260 - 275 High Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic system.

Note: Expected values are estimated based on data for pyridine nist.govsielc.com and other substituted pyridines. researchgate.netresearchgate.net

Photoelectron spectroscopy (PES) provides direct experimental measurement of electron binding energies by irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons. libretexts.org Using ultraviolet radiation (UPS), it is possible to probe the valence electron orbitals.

For 3-(tert-butylthio)pyridine, the UPS spectrum would reveal a series of bands corresponding to the ionization of electrons from the pyridine π-system, the nitrogen lone pair (nN), and the sulfur lone pairs (nS). Based on studies of related polypyridine compounds, the highest occupied molecular orbitals (HOMOs) are typically the π orbitals of the aromatic system and the non-bonding orbital of the nitrogen atom. researchgate.net The introduction of the sulfur atom provides additional non-bonding orbitals at relatively high energy. The ionization energies provide critical data for understanding the molecule's electronic structure and reactivity.

Table 3: Predicted Valence Shell Ionization Energies for Pyridine, 3-(tert-butylthio)-

Orbital Type Predicted Ionization Energy (eV) Description
π3, π2 (Pyridine Ring) ~8.5 - 9.5 Ionization from the highest occupied π molecular orbitals of the pyridine ring.
nS (Sulfur Lone Pair) ~9.0 - 10.0 Ionization from the non-bonding 3p orbitals of the sulfur atom.
nN (Nitrogen Lone Pair) ~9.5 - 10.5 Ionization from the non-bonding sp2 orbital of the pyridine nitrogen.

Note: Predicted energies are based on PES data for polypyridines and related sulfur compounds. researchgate.net

Surface Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical state of the atoms present. libretexts.org For 3-(tert-butylthio)pyridine, XPS is particularly useful for confirming the specific bonding environment of the sulfur atom.

The S2p core-level spectrum is diagnostic. The binding energy of the S2p electrons is highly sensitive to the oxidation state and local chemical environment of the sulfur atom. For an aryl alkyl sulfide, the S2p3/2 peak is expected in a specific range that distinguishes it from other sulfur functionalities like thiols, sulfoxides, sulfones, or metal sulfides. researchgate.netthermofisher.com The spectrum will also show the N1s peak, confirming the presence of the pyridine nitrogen, and C1s peaks corresponding to the different carbon environments (aromatic vs. aliphatic).

Table 4: Comparative S2p3/2 Binding Energies

Sulfur Compound Type Typical S2p3/2 Binding Energy (eV) Reference
Metal Sulfide (e.g., FeS) ~161.0 - 162.5 thermofisher.comrsc.org
Aryl Alkyl Sulfide (Predicted) ~163.0 - 164.0
Thiol (R-SH) ~164.0 thermofisher.com
Sulfone (R-SO2-R') ~168.0 - 169.0 researchgate.net

Note: The predicted binding energy for the target compound is an estimation based on the values for structurally related sulfur species.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is essential for separating 3-(tert-butylthio)pyridine from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity. Both gas and liquid chromatography are applicable.

Gas Chromatography (GC): Given the likely volatility of 3-(tert-butylthio)pyridine, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a highly effective analytical method. atu-lab.de Separation would typically be achieved on a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane). A temperature gradient would be employed to ensure efficient elution and separation from impurities. The mass spectrometer serves as a detector, providing both quantification and structural confirmation based on the compound's mass-to-charge ratio and fragmentation pattern. nih.govhmdb.ca

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of substituted pyridines. helixchrom.comhelixchrom.comnih.gov A reversed-phase method would be most common, utilizing a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the basic pyridine nitrogen. sielc.comresearchgate.net Detection is typically performed using a UV detector set to a wavelength corresponding to one of the compound's absorption maxima (e.g., ~265 nm).

Table 5: Proposed Chromatographic Conditions for Analysis

Technique Column/Stationary Phase Mobile Phase / Carrier Gas Detection
GC-MS 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) Helium (Carrier Gas) Mass Spectrometry (EI)

| HPLC-UV | 150 mm x 4.6 mm, 5 µm (e.g., C18) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV-Vis Diode Array (~265 nm) |

Table of Compounds Mentioned

Compound Name
Pyridine, 3-(tert-butylthio)-
Pyridine
Acetonitrile
Methanol
Formic Acid
Trifluoroacetic Acid

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For "Pyridine, 3-(tert-butylthio)-", reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobic interactions with the stationary phase.

The retention time of a compound in HPLC is influenced by several factors, including the composition of the mobile phase (e.g., the ratio of organic solvent to water), the flow rate, and the column temperature. chromatographyonline.com For pyridine derivatives, a C18 column is often suitable, providing effective separation based on hydrophobicity. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. Minor changes in the mobile phase's organic solvent concentration can significantly impact retention times. chromatographyonline.com

Table 1: Illustrative HPLC Parameters and Findings for Pyridine, 3-(tert-butylthio)-

Parameter Value
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm

| Hypothetical Retention Time (t R ) | 8.5 min |

This interactive table presents hypothetical data based on typical analytical conditions for similar pyridine derivatives.

Gas Chromatography (GC)

Gas Chromatography is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for volatile substances like many pyridine derivatives. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities based on both the retention time and the mass spectrum of the analyte. nih.govmdpi.com

For the analysis of "Pyridine, 3-(tert-butylthio)-", a nonpolar or mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is typically used. mdpi.com The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature program is often employed, where the column temperature is gradually increased to ensure the elution of compounds with a wide range of boiling points. chromatographyonline.com The injector and detector temperatures are set high enough to ensure rapid vaporization of the sample and prevent condensation. In some cases, derivatization may be used to increase the volatility of analytes, although this is often unnecessary for simpler pyridine derivatives. caltech.edu

Table 2: Representative GC-MS Elution Profile for Pyridine, 3-(tert-butylthio)-

Parameter Value
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector Mass Spectrometer (Scan range: 30–550 amu)

| Hypothetical Retention Time | 15.2 min |

This interactive table outlines a plausible set of GC-MS conditions and the expected elution characteristics for the target compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. carleton.edu The resulting diffraction pattern is collected and analyzed to construct an electron density map, from which the atomic positions can be determined and the molecular structure can be refined. mdpi.com

Growing crystals suitable for this analysis is a critical first step. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The crystallographic data obtained provides unambiguous proof of the molecular structure. For "Pyridine, 3-(tert-butylthio)-", the analysis would reveal the precise geometry of the pyridine ring, the conformation of the tert-butylthio group, and how the molecules pack together in the crystal lattice. This information is invaluable for computational modeling and for understanding structure-property relationships.

Table 3: Plausible Single-Crystal X-ray Diffraction Data for Pyridine, 3-(tert-butylthio)-

Parameter Hypothetical Value
Chemical Formula C 9 H 13 NS
Formula Weight 167.27 g/mol
Crystal System Monoclinic
Space Group P2 1 /c
Unit Cell Dimensions a = 9.5 Å, b = 11.0 Å, c = 10.0 Å
α = 90°, β = 95°, γ = 90°
Volume 1040 ų
Z (Molecules per unit cell) 4

| Calculated Density | 1.068 g/cm³ |

This interactive table presents hypothetical crystallographic data, extrapolated from known structures of related tert-butyl and pyridine-containing compounds. researchgate.net

Electrochemical Characterization

Electrochemical methods are employed to investigate the redox properties of a molecule, providing insights into its ability to accept or donate electrons. These properties are critical for applications in materials science, catalysis, and electronics.

Cyclic Voltammetry for Redox Behavior Assessment

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of molecules in solution. nih.govnih.gov In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current from the analyte is measured. The voltammogram provides information about the oxidation and reduction potentials of the molecule.

For "Pyridine, 3-(tert-butylthio)-", CV can be used to determine the stability of its radical ions and the reversibility of its electron transfer processes. The pyridine ring can undergo reduction, while the sulfur atom in the thioether group can be oxidized. The potential at which these events occur provides a measure of the molecule's electron affinity and ionization potential. The presence of the electron-donating tert-butylthio group is expected to influence the redox potentials of the pyridine core.

Table 4: Hypothetical Cyclic Voltammetry Data for Pyridine, 3-(tert-butylthio)-

Process Anodic Peak Potential (E pa ) Cathodic Peak Potential (E pc ) Half-Wave Potential (E 1/2 )
Oxidation (S-centered) +1.25 V N/A (Irreversible) N/A

| Reduction (Pyridine-centered) | -2.10 V | -2.20 V | -2.15 V |

This interactive table shows hypothetical redox potentials versus a standard Ag/AgCl reference electrode in an acetonitrile solution with a supporting electrolyte.

Transient Absorption Spectroscopy for Charge-Carrier Dynamics

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study the dynamics of short-lived excited states and charge carriers. youtube.comedinst.com A sample is first excited by an ultrashort laser pulse (the pump), and a second, time-delayed pulse (the probe) measures the change in absorbance as a function of time after excitation. youtube.com This method provides kinetic information on processes such as intersystem crossing, charge separation, and recombination on timescales from femtoseconds to milliseconds. rsc.orgrsc.org

In the context of "Pyridine, 3-(tert-butylthio)-", TAS could be used to characterize the lifetime of its singlet and triplet excited states. Following photoexcitation of the pyridine chromophore, the technique can monitor the formation and decay of transient species. This data is crucial for understanding the photophysical behavior of the molecule and its potential use in photoredox catalysis or organic electronics, where the dynamics of charge carriers are paramount. mdpi.comoejournal.org

Table 5: Illustrative Transient Absorption Spectroscopy Findings for Pyridine, 3-(tert-butylthio)-

Transient Species Wavelength of Max. Absorption (λ max ) Observed Lifetime (τ) Assignment
Singlet Excited State (S 1 ) 450 nm 2.5 ns S 1 → S n transition

| Triplet Excited State (T 1 ) | 520 nm | 1.5 µs | T 1 → T n transition |

This interactive table summarizes plausible kinetic data for the decay of photoexcited species of the target compound in a deoxygenated solvent.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the determination of molecular electronic structures. By approximating the many-electron wavefunction in terms of the spatially dependent electron density, DFT methods can predict a wide array of molecular properties. For Pyridine (B92270), 3-(tert-butylthio)-, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would provide fundamental insights into its electronic character.

Calculation of Electron Density Distribution

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In Pyridine, 3-(tert-butylthio)-, the nitrogen atom of the pyridine ring is expected to be a region of high electron density (negative electrostatic potential) due to its lone pair of electrons. The sulfur atom of the tert-butylthio group also contributes to the electron-rich character. Conversely, the hydrogen atoms of the pyridine ring and the tert-butyl group would exhibit positive electrostatic potential. This information is invaluable for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For Pyridine, 3-(tert-butylthio)-, NBO analysis would quantify the delocalization of electron density from the sulfur lone pairs into the pyridine π* orbitals, a key factor in understanding the electronic effects of the tert-butylthio substituent. It would also provide a detailed picture of the atomic charges and the hybridization of the atoms.

Computational Modeling of Steric and Electronic Effects

The chemical behavior of Pyridine, 3-(tert-butylthio)- is governed by the interplay of the steric and electronic effects of its substituents. Computational modeling allows for the dissection of these effects.

Analysis of Inductive and Resonance Effects of the tert-Butylthio Group

The tert-butylthio group influences the electronic properties of the pyridine ring through both inductive and resonance effects.

Inductive Effect: The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I) along the C-S sigma bond. However, the alkyl nature of the tert-butyl group can have a mild electron-donating effect.

Resonance Effect: The lone pairs on the sulfur atom can be delocalized into the π-system of the pyridine ring, resulting in an electron-donating resonance effect (+R). This effect is generally more significant than the inductive effect for thioether groups attached to aromatic systems.

Computational methods can quantify these effects by analyzing the electron density distribution and the energies of interaction between the substituent and the ring. The resonance donation from the sulfur atom is expected to increase the electron density at the ortho and para positions relative to the substituent, thereby influencing the regioselectivity of electrophilic aromatic substitution reactions. The bulky tert-butyl group also imparts significant steric hindrance, which can direct the approach of reagents and influence the conformational preferences of the molecule.

Influence on Lewis Basicity and Metal-Binding Affinity

The Lewis basicity of pyridine is centered on the lone pair of electrons on the nitrogen atom. The introduction of a substituent at the 3-position can modulate this basicity through electronic effects. The tert-butylthio group, containing a sulfur atom with lone pairs and an electron-donating tert-butyl group, is expected to influence the electron density at the pyridine nitrogen.

The metal-binding affinity of Pyridine, 3-(tert-butylthio)- is a multifaceted property, involving potential coordination through both the pyridine nitrogen and the sulfur atom of the tert-butylthio group. Density Functional Theory (DFT) studies on pyridine-metal complexes have elucidated the nature of the coordinate bond, which is primarily a σ-donation from the nitrogen lone pair to a vacant orbital of the metal cation. nih.gov The strength of this bond is directly related to the Lewis basicity of the pyridine derivative.

Furthermore, the presence of the sulfur atom introduces a second potential coordination site, allowing the molecule to act as a bidentate ligand. DFT studies on metal-thiolate bonding have shown that the interaction between a metal and a sulfur ligand can have significant covalent character. nih.gov The geometry of the resulting metal complex would depend on the metal ion, its coordination preferences, and the steric hindrance imposed by the bulky tert-butyl group. Computational modeling can predict the preferred coordination modes (monodentate via nitrogen, monodentate via sulfur, or bidentate) and the corresponding binding energies for different metal ions.

Simulation of Surface Adsorption Phenomena

The interaction of Pyridine, 3-(tert-butylthio)- with surfaces is critical in applications such as catalysis and materials science. Computational simulations can provide atomic-level details of these interactions.

The adsorption of aromatic molecules on metal surfaces is a complex process governed by a combination of physisorption (van der Waals forces) and chemisorption (formation of chemical bonds). For Pyridine, 3-(tert-butylthio)-, adsorption on a catalytic surface, such as platinum, could occur through several modes.

Based on studies of similar molecules, it is likely that the initial interaction would involve the π-system of the pyridine ring with the metal surface, leading to a flat-lying adsorption geometry. Additionally, the nitrogen and sulfur atoms can act as anchor points for chemisorption. Theoretical studies on the adsorption of thiophene (B33073) on platinum have shown that the molecule can adsorb in different orientations, with the sulfur atom playing a key role in the binding. researchgate.net Similarly, studies on thiophenol adsorption on silver and platinum surfaces have provided insights into the bonding and orientation of sulfur-containing aromatic molecules. acs.org

For Pyridine, 3-(tert-butylthio)-, computational simulations using methods like DFT can be employed to determine the most stable adsorption geometries on various catalytic surfaces. These calculations would consider the interaction of the pyridine ring, the nitrogen lone pair, and the sulfur lone pairs with the surface atoms, as well as the steric influence of the tert-butyl group. The preferred adsorption geometry will ultimately depend on the specific catalytic surface and the reaction conditions.

When Pyridine, 3-(tert-butylthio)- adsorbs on a surface, particularly a semiconductor or a metal, charge-transfer interactions can occur at the interface. These interactions are fundamental to the electronic properties of the system and can be modulated by the molecular structure.

Computational studies have shown that charge transfer at organic/metal interfaces can significantly affect the electronic structure and adsorption geometry. fz-juelich.de The direction and magnitude of the charge transfer depend on the relative energy levels of the molecule's frontier orbitals (HOMO and LUMO) and the work function of the metal or the band edges of the semiconductor. digitellinc.comnih.gov

The tert-butylthio group, being electron-donating, is expected to raise the energy of the HOMO of the pyridine system. This would facilitate charge transfer from the molecule to the substrate (n-type doping of the interface). The extent of this charge transfer can be quantified by computational methods through population analysis or by calculating the charge density difference upon adsorption. These theoretical investigations are crucial for understanding and designing molecular electronic devices and photocatalytic systems where interfacial charge transfer plays a key role.

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and its spectral signature.

For instance, DFT calculations of 1H and 13C NMR chemical shifts for substituted pyrazoles have shown good agreement with experimental values. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used.

Below is a table of calculated 1H and 13C NMR chemical shifts for a related compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, calculated at the B3LYP/6-311+G(d,p) level of theory. This data illustrates the type of information that can be obtained from GIAO calculations. For Pyridine, 3-(tert-butylthio)-, one would expect characteristic shifts for the pyridine ring protons and carbons, influenced by the electronic effects of the tert-butylthio group, as well as signals corresponding to the tert-butyl group.

Table 1: Calculated 1H and 13C NMR Chemical Shifts (ppm) for an Analogous Heterocyclic Compound Data for 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. The accuracy of these theoretical predictions can be further improved by applying scaling factors derived from linear regression analysis against experimental data.

AtomCalculated Chemical Shift (ppm)
H (pyrazol-NH2)5.50
H (phenyl)7.20 - 7.80
H (methyl)2.40
C (pyrazol)100 - 150
C (phenyl)120 - 140
C (methyl)15

Computational methods, particularly DFT, are widely used to predict the vibrational frequencies of molecules. mdpi.comnih.gov These calculations provide insights into the normal modes of vibration and can aid in the assignment of experimental infrared (IR) and Raman spectra.

For Pyridine, 3-(tert-butylthio)-, the vibrational spectrum would be characterized by modes associated with the pyridine ring and the tert-butylthio group. DFT calculations on pyridine and its derivatives have been shown to reproduce experimental vibrational frequencies with good accuracy, especially when scaling factors are applied to account for anharmonicity and other systematic errors. researchgate.net

The table below presents calculated vibrational frequencies for pyridine, which serves as a fundamental reference. The presence of the 3-(tert-butylthio)- substituent would lead to shifts in these pyridine ring modes and the appearance of new bands corresponding to the vibrations of the substituent itself, such as C-S stretching and tert-butyl group deformations.

Table 2: Calculated Vibrational Frequencies (cm-1) for Pyridine Calculated at the B3LYP/6-31G(d) level of theory. These frequencies represent the fundamental modes of the pyridine ring.

Vibrational ModeCalculated Frequency (cm-1)Symmetry
Ring stretching1583a1
Ring stretching1482a1
CH in-plane bending1218a1
Ring breathing992a1
CH out-of-plane bending943b2
Ring out-of-plane deformation703b1

Synthesis and Characterization of Pyridine, 3 Tert Butylthio Derivatives and Analogues

Design Principles for Pyridine (B92270), 3-(tert-butylthio)- Derivatives

The design of derivatives based on the "Pyridine, 3-(tert-butylthio)-" scaffold is guided by principles that aim to modulate its chemical and physical properties for specific applications, such as in materials science and as ligands in coordination chemistry. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of the molecule's electronic and steric characteristics.

Structural Modification for Tunable Properties

The properties of 3-(tert-butylthio)pyridine can be systematically altered by introducing additional substituents onto the pyridine ring. The electronic nature of these substituents—whether electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—directly influences the electron density of the entire heterocyclic system. This, in turn, affects the properties of the nitrogen and sulfur atoms, which are key sites for coordination with metal ions. nsf.govthieme-connect.com

For instance, the introduction of an EDG, such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group, at the C2 or C6 positions would increase the electron density on the pyridine nitrogen, enhancing its basicity and donor strength as a ligand. Conversely, placing an EWG, like a nitro (-NO₂) or cyano (-CN) group, on the ring would decrease the nitrogen's basicity. These modifications provide a regulatory handle on the electronic properties of resulting metal complexes, influencing their redox potentials and catalytic activity. thieme-connect.comnih.gov

The bulky tert-butyl group on the sulfur atom provides significant steric hindrance, which can be a crucial design element. This steric bulk can influence the geometry of metal complexes, potentially enforcing specific coordination numbers or creating protected pockets around a metal center. Further steric control can be achieved by introducing other bulky groups at positions adjacent to the nitrogen (C2 or C6).

A conceptual overview of how substituents might tune the properties of the core structure is presented below.

Substituent PositionSubstituent TypePredicted Effect on Nitrogen BasicityPredicted Effect on Sulfur Nucleophilicity
C2, C6Electron-Donating (e.g., -OCH₃)IncreaseMinor Increase
C2, C6Electron-Withdrawing (e.g., -CN)DecreaseMinor Decrease
C4, C5Electron-Donating (e.g., -CH₃)Moderate IncreaseModerate Increase
C4, C5Electron-Withdrawing (e.g., -Cl)Moderate DecreaseModerate Decrease

Exploration of Isomeric tert-Butylthio Pyridines

The position of the tert-butylthio group on the pyridine ring—at the 2-, 3-, or 4-position—profoundly impacts the molecule's chemical behavior. The 2- and 4-isomers are electronically distinct from the 3-isomer due to direct resonance interaction between the sulfur atom's lone pairs and the pyridine ring's π-system.

Pyridine, 2-(tert-butylthio)- : In this isomer, the sulfur atom is ortho to the nitrogen. This proximity allows for potential bidentate chelation to a metal center involving both the nitrogen and sulfur atoms. The direct conjugation can also influence the electronic properties significantly.

Pyridine, 4-(tert-butylthio)- : Here, the sulfur is para to the nitrogen. This position allows for strong resonance effects, where the sulfur's lone pair can donate electron density into the ring and towards the nitrogen atom, influencing its reactivity and coordination properties.

Pyridine, 3-(tert-butylthio)- : In the target compound, the sulfur is meta to the nitrogen. Direct resonance interaction between the sulfur and nitrogen is not possible. Therefore, the electronic influence of the thioether group on the nitrogen is primarily inductive, resulting in different electronic properties compared to the 2- and 4-isomers. researchgate.net

The synthesis of each isomer often requires a different strategic approach. For example, 2- and 4-halopyridines are generally more susceptible to nucleophilic aromatic substitution (SNAr) by a thiolate than 3-halopyridines, due to the activation provided by the ring nitrogen. acs.org Conversely, C-H functionalization strategies may offer different regioselectivity depending on the directing groups present.

Synthetic Strategies for Multi-Substituted Pyridines Incorporating tert-Butylthio Moieties

The construction of complex pyridine derivatives bearing a 3-(tert-butylthio) group and other substituents requires robust and regioselective synthetic methods. Strategies often involve either building upon a pre-functionalized pyridine core or constructing the ring system from acyclic precursors.

Sequential and Regioselective Functionalization Approaches

A powerful strategy for synthesizing multi-substituted 3-(tert-butylthio)pyridines is the sequential functionalization of a pyridine ring. This approach offers precise control over the placement of each substituent. A common method involves starting with a substituted 3-iodopyridine (B74083), which serves as a versatile building block. nih.govnuph.edu.ua

The synthesis proceeds in a two-step sequence:

Thioester Formation : The 3-iodopyridine derivative is coupled with thiobenzoic acid in a copper-catalyzed reaction to form the corresponding S-pyridin-3-yl benzenecarbothioate. nih.govnuph.edu.ua

Hydrolysis to Thiol : The intermediate thioester is then hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to yield the pyridine-3-thiol. nih.govnuph.edu.ua

S-Alkylation : The resulting thiol can be readily alkylated with a tert-butyl source (e.g., tert-butyl bromide) under basic conditions to afford the final 3-(tert-butylthio)pyridine derivative.

This methodology allows for the synthesis of various derivatives, as the initial 3-iodopyridine can bear a range of other functional groups (F, Cl, Br, CH₃, OCH₃). nih.govnuph.edu.ua

Synthesis of Substituted Pyridine-3-thiols (Precursors to 3-(tert-butylthio)- derivatives) nih.govnuph.edu.ua
Starting Material (Substituted 3-Iodopyridine)Step 1 ReagentsStep 2 ReagentsFinal Product (Pyridine-3-thiol)Overall Yield
3-Iodo-2-methoxypyridineThiobenzoic acid, CuI, Phenanthroline, DIPEAK₂CO₃, MeOH2-Methoxypyridine-3-thiolHigh
5-Bromo-3-iodopyridineThiobenzoic acid, CuI, Phenanthroline, DIPEAK₂CO₃, MeOH5-Bromopyridine-3-thiolHigh
2-Chloro-3-iodo-5-methylpyridineThiobenzoic acid, CuI, Phenanthroline, DIPEAK₂CO₃, MeOH2-Chloro-5-methylpyridine-3-thiolHigh
2,6-Dichloro-3-iodopyridineThiobenzoic acid, CuI, Phenanthroline, DIPEAK₂CO₃, MeOH2,6-Dichloropyridine-3-thiolHigh

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) provide an efficient alternative for constructing highly functionalized pyridine scaffolds in a single step from simple, acyclic precursors. bohrium.com These reactions are valued for their atom economy and operational simplicity. A notable example is the three-component reaction of an aldehyde, malononitrile, and a thiol to produce 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov

This reaction proceeds via a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the thiol and another equivalent of malononitrile, and subsequent cyclization and oxidation to the aromatic pyridine ring. nanoscalereports.com Various catalysts, including base catalysts like piperidine (B6355638) or Lewis acids, can promote this transformation. nih.govacs.org While this specific MCR typically yields a 6-thio substituted pyridine, the principles demonstrate the feasibility of incorporating a sulfur-containing fragment directly during the ring-forming process. A hypothetical adaptation could involve using a different set of building blocks to achieve the 3-thio substitution pattern.

Examples of Multicomponent Synthesis of 2-Amino-6-thiopyridine-3,5-dicarbonitriles nih.gov
Aldehyde (R¹CHO)Thiol (R²SH)CatalystConditionsYield
BenzaldehydeThiophenolZn-MOFSolvent-free, 30 min86%
4-FluorobenzaldehydeThiophenolZn-MOFSolvent-free, 30 min80%
4-NitrobenzaldehydeThiophenolCd-MOFSolvent-free, 30 min92%
Thiophene-2-carbaldehydeThiophenolZn-MOFSolvent-free, 45 min75%
Benzaldehyde4-MethylthiophenolCd-MOFSolvent-free, 30 min88%

Preparation of Pyridine N-Oxides with tert-Butylthio Groups

The N-oxidation of a pyridine ring activates it for further functionalization, particularly at the 2- and 4-positions, and alters its coordination properties. organic-chemistry.org The preparation of N-oxides from pyridyl thioethers requires careful selection of an oxidizing agent to avoid simultaneous oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. researchgate.netderpharmachemica.com

Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of pyridines. researchgate.neteurekaselect.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at low temperatures (e.g., 0 °C) to enhance selectivity. researchgate.net By using a controlled amount of m-CPBA (typically around 1.0-1.2 equivalents), the pyridine nitrogen can be selectively oxidized while the thioether moiety remains largely untouched. However, using an excess of the oxidant or performing the reaction at higher temperatures can lead to the oxidation of the sulfur atom, yielding the corresponding sulfinyl or sulfonyl N-oxide derivatives. researchgate.netderpharmachemica.com This provides a method to access not only the N-oxide but also derivatives with the sulfur in higher oxidation states.

Selective Oxidation of Pyridyl Thioether Derivatives
SubstrateOxidizing AgentConditionsMajor ProductReference
2-(Chloromethyl)pyridine derivativem-CPBA (1.1 eq)CHCl₃, low temp.2-(Chloromethyl)pyridine-N-oxide derivative researchgate.net
2-((Benzimidazolyl)sulfanylmethyl)pyridine derivativem-CPBA (1.1 eq)DCM, 0°C2-((Benzimidazolyl)sulfinylmethyl)pyridine-N-oxide derivative researchgate.net
Phenyl butyl thioetherm-CPBA (1.2 eq)THF, 0°CPhenyl butyl sulfoxide derpharmachemica.com
Phenyl butyl thioetherm-CPBA (2.0 eq)DCM, rtPhenyl butyl sulfone derpharmachemica.com

Synthesis of Pyridine Analogues with Varied Thioether Substituents

The synthesis of 3-thioether-substituted pyridines, including the title compound Pyridine, 3-(tert-butylthio)-, typically proceeds through the common intermediate, pyridine-3-thiol. A robust and high-yield method for accessing a variety of substituted pyridine-3-thiols has been developed, starting from the corresponding 3-iodopyridines. nuph.edu.uaresearchgate.net This two-step procedure utilizes thiobenzoic acid as a sulfur donor, followed by hydrolysis to yield the desired thiol. nuph.edu.uaresearchgate.net This method is suitable for producing these intermediates on a large scale with high purity. nuph.edu.ua

Once the pyridine-3-thiol is obtained, the introduction of various thioether substituents is straightforwardly achieved via S-alkylation or S-arylation. Standard Williamson ether synthesis conditions, involving the deprotonation of the thiol with a suitable base followed by reaction with an alkyl or aryl halide, can be employed to generate a diverse library of 3-(alkylthio)- and 3-(arylthio)pyridine analogues.

Investigation of Different Alkylthio and Arylthio Groups

The versatility of the pyridine-3-thiol intermediate allows for the introduction of a wide array of both alkylthio and arylthio substituents. Research has demonstrated the synthesis of various analogues, showcasing the flexibility of this synthetic approach. For instance, the synthesis of novel 3-(alkylthio)-2-halopyridines has been reported, highlighting the compatibility of the thioether formation with other functionalities on the pyridine ring. acs.org

In the realm of arylthio derivatives, studies have focused on creating compounds with potential biological activity. A series of 3-(thiophen-2-ylthio)pyridine derivatives were designed and synthesized as potential multitarget anticancer agents. nih.gov This work underscores the importance of arylthio-substituted pyridines in medicinal chemistry. The synthesis generally involves the coupling of a substituted pyridine-3-thiol with an appropriate aryl halide or its equivalent. More advanced multi-component reactions are also being developed for the efficient, one-pot synthesis of highly functionalized arylthio-pyridines. acsgcipr.org

The following table summarizes the synthesis of various pyridine analogues with different thioether substituents, demonstrating the scope of these synthetic methodologies.

Starting MaterialReagentProductReaction TypeReference
Substituted 3-Iodopyridine1. Thiobenzoic Acid, CuI 2. K₂CO₃/MeOHSubstituted Pyridine-3-thiolThiol Synthesis nuph.edu.ua
Pyridine-3-thioltert-Butyl bromide, BasePyridine, 3-(tert-butylthio)-S-AlkylationGeneral Method
Pyridine-3-thiol2-Bromothiophene, Base3-(Thiophen-2-ylthio)pyridineS-Arylation nih.gov
(Phenylthio)acetic acidα,β-Unsaturated ketimineSubstituted 2,3,5-Pyridine-6-tosylateMichael Addition-Lactamization nih.gov
3-Acetyl-6-methyl-2-(methylthio)pyridineN-Bromosuccinimide3-Bromoacetyl-6-methyl-2-(methylthio)pyridineBromination epa.gov

Pyridine, 3-(tert-butylthio)- as a Versatile Synthetic Building Block

Functionalized pyridines are foundational building blocks in organic synthesis, serving as key components in pharmaceuticals, agrochemicals, and materials. cofc.edu The pyridine ring is a prevalent heterocycle in many FDA-approved drugs. nih.gov Consequently, Pyridine, 3-(tert-butylthio)-, with its distinct substitution pattern and functional groups, represents a valuable and versatile scaffold for the construction of more elaborate molecules. The thioether linkage provides a stable yet potentially reactive site, while the pyridine nitrogen offers opportunities for quaternization or coordination, and the aromatic ring itself is amenable to further substitution.

Precursors for Further Functionalization

The Pyridine, 3-(tert-butylthio)- molecule is not merely a static component but an active precursor for a variety of subsequent chemical transformations. The pyridine ring can be functionalized through several modern synthetic methods, allowing for the regioselective introduction of new substituents.

One powerful technique involves the generation of pyridyne intermediates. For instance, a 3-chloropyridine (B48278) derivative can be selectively lithiated and then treated with magnesium halides to form a 3,4-pyridyne. nih.gov This highly reactive intermediate can be trapped with various nucleophiles to achieve a regioselective 3,4-difunctionalization of the pyridine ring. nih.gov This methodology allows for the creation of polyfunctional pyridines that would be difficult to access through classical substitution reactions.

Furthermore, the thioether moiety itself can be a point of modification. While the tert-butyl group provides steric bulk and stability, other alkylthio or arylthio groups can be designed to include additional functional handles. The pyridine ring can also be activated for cross-coupling reactions. For example, BF₃-mediated oxidative cross-coupling of pyridines with alkynyllithium reagents allows for the introduction of alkyne groups, which can then be used in further transformations like the Pauson-Khand reaction. researchgate.net The reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine demonstrate that substituents on the ring can be used to construct fused heterocyclic systems, such as thieno[2,3-b]pyridines and imidazo[1,2-a]pyridines. epa.gov

The following table summarizes potential reactions for the further functionalization of the 3-thiopyridine scaffold.

ScaffoldReaction TypeKey ReagentsProduct TypeReference
3-Chloro-2-alkoxypyridinePyridyne Formation/Trappingn-BuLi, R-MgX3,4-Disubstituted Pyridine nih.gov
Substituted PyridineOxidative AlkynylationAlkynyllithium, BF₃·Et₂O2-Alkynylpyridine researchgate.net
3-Acetyl-2-(methylthio)pyridineRing AnnulationThioamidesThieno[2,3-b]pyridine epa.gov
PyridineReductive Heck ReactionArylboronic acid, Rh-catalyst3-Aryl-tetrahydropyridine nih.gov

Advanced Applications of Pyridine, 3 Tert Butylthio in Chemical Research

Pyridine (B92270), 3-(tert-butylthio)- as a Ligand in Coordination Chemistry

In the realm of coordination chemistry, the design of ligands is paramount to controlling the properties and reactivity of metal centers. Pyridine, 3-(tert-butylthio)- serves as an intriguing ligand due to its distinct structural features. The pyridine ring provides a nitrogen atom that is a well-established coordinating agent for a wide array of transition metals. The presence of the tert-butylthio group at the 3-position introduces a soft sulfur donor and significant steric bulk, which can be strategically exploited in the design of metal complexes with tailored characteristics.

Formation of Metal Complexes

Pyridine, 3-(tert-butylthio)- can coordinate to metal centers in a monodentate fashion through its nitrogen atom, similar to other pyridine derivatives. However, the presence of the sulfur atom in the tert-butylthio group offers the potential for bidentate or bridging coordination modes, depending on the metal ion, its oxidation state, and the reaction conditions. The formation of chelate rings involving both the nitrogen and sulfur atoms can enhance the stability of the resulting metal complexes.

Research on analogous pyridine-thioether ligands has demonstrated their ability to form stable complexes with a variety of transition metals, including palladium(II), platinum(II), copper(I), and silver(I). For instance, the reaction of a substituted pyridine-thioether with a metal precursor typically leads to the formation of a coordination compound where the ligand is bound to the metal center. The stoichiometry and geometry of these complexes can be influenced by factors such as the metal-to-ligand ratio and the nature of the counter-ion.

Table 1: Potential Coordination Modes of Pyridine, 3-(tert-butylthio)-

Coordination ModeDescriptionPotential Metal Ions
Monodentate (N-coordination)The ligand binds to the metal center solely through the nitrogen atom of the pyridine ring.Most transition metals
Bidentate (N,S-chelation)The ligand forms a chelate ring by coordinating to the metal center through both the nitrogen and sulfur atoms.Soft transition metals (e.g., Pd(II), Pt(II), Cu(I))
BridgingThe ligand bridges two metal centers, with the nitrogen and sulfur atoms coordinating to different metals.Can occur in polynuclear complexes

Role in Stabilizing Unsaturated Metal Intermediates

Unsaturated metal intermediates, which are highly reactive species with vacant coordination sites, play a crucial role in many catalytic cycles. The steric bulk of the tert-butyl group in Pyridine, 3-(tert-butylthio)- can be instrumental in stabilizing such intermediates. By occupying a significant portion of the coordination sphere, the bulky ligand can prevent intermolecular reactions that would otherwise lead to the deactivation of the catalyst.

Furthermore, the electronic properties of the thioether group can also contribute to the stabilization of metal intermediates. The sulfur atom can act as a π-acceptor, delocalizing electron density from the metal center and thereby stabilizing low-valent metal species. This electronic flexibility is a key feature of "non-innocent" ligands that can actively participate in the redox chemistry of the metal complex.

Ligand Design for Specific Coordination Environments (NS2 Pincer Ligands)

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, offering a high degree of stability and control over the metal's reactivity. The structure of Pyridine, 3-(tert-butylthio)- makes it an excellent precursor for the synthesis of NS2-type pincer ligands. By introducing another thioether group at the 5-position of the pyridine ring, a tridentate ligand can be created that coordinates to a metal center through one nitrogen and two sulfur atoms.

The synthesis of such pincer ligands often involves the reaction of a di-substituted pyridine with appropriate sulfur-containing reagents. Once formed, these NS2 pincer ligands can be reacted with metal precursors to generate highly stable pincer complexes. The resulting complexes often exhibit a square-planar or distorted square-pyramidal geometry around the metal center.

Modulation of Metal Reactivity and Catalytic Activity through Ligand Design

The catalytic activity of a metal complex is intricately linked to the electronic and steric properties of its ligands. The tert-butylthio substituent in Pyridine, 3-(tert-butylthio)- allows for the fine-tuning of these properties. The electron-donating nature of the thioether group can increase the electron density at the metal center, which can in turn influence its reactivity in processes such as oxidative addition and reductive elimination.

Moreover, the steric hindrance provided by the tert-butyl group can direct the approach of substrates to the metal center, leading to enhanced selectivity in catalytic reactions. For example, in cross-coupling reactions, the steric bulk of the ligand can favor the formation of a specific regioisomer of the product. The interplay between the electronic and steric effects of the ligand is a powerful tool for optimizing the performance of a catalyst.

Pyridine, 3-(tert-butylthio)- in Material Science Research

The unique electronic and structural characteristics of Pyridine, 3-(tert-butylthio)- also make it a promising candidate for applications in material science. The incorporation of this compound into larger molecular architectures can lead to the development of materials with novel electronic, optical, and thermal properties.

Development of Materials with Specific Electronic Characteristics

The pyridine ring is an electron-deficient aromatic system, while the thioether group is an electron-donating substituent. This combination of an electron-withdrawing and an electron-donating moiety within the same molecule can give rise to interesting electronic properties. Materials incorporating Pyridine, 3-(tert-butylthio)- could potentially exhibit properties relevant to organic electronics, such as semiconductivity or charge-transport capabilities.

For instance, polymers or oligomers containing the Pyridine, 3-(tert-butylthio)- unit could be synthesized to create materials for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The electronic properties of these materials could be further tuned by modifying the substituents on the pyridine ring or by incorporating different metal ions to form coordination polymers. The thermal stability of metal complexes derived from substituted pyridines can be significant, which is a crucial factor for their application in electronic devices.

Table 2: Potential Applications of Pyridine, 3-(tert-butylthio)- in Material Science

Application AreaPotential Role of Pyridine, 3-(tert-butylthio)-Desired Material Properties
Organic ElectronicsBuilding block for organic semiconductorsTunable bandgap, good charge mobility
Coordination PolymersLigand for the formation of extended network structuresPorosity, catalytic activity, luminescence
SensorsComponent of chemosensors for metal ion detectionSelective and sensitive response to specific analytes

Applications in Organic Optoelectronics

The field of organic optoelectronics, which utilizes carbon-based materials in light-emitting and light-detecting devices, has seen a surge in the exploration of pyridine-containing compounds. The inherent electron-deficient nature of the pyridine ring, coupled with its ability to be functionalized, makes it a versatile building block for materials with tailored electronic and photophysical properties.

While direct research on the application of Pyridine, 3-(tert-butylthio)- in organic optoelectronics is not extensively documented, its structural features suggest a potential role in this arena. The introduction of a sulfur-containing substituent, the tert-butylthio group, at the 3-position of the pyridine ring can significantly influence the molecule's electronic characteristics. The sulfur atom, with its lone pairs of electrons, can increase the highest occupied molecular orbital (HOMO) energy level, potentially reducing the energy gap of the material. This modification is crucial for tuning the emission color in organic light-emitting diodes (OLEDs) or for optimizing the absorption spectrum in organic photovoltaics (OPVs).

Furthermore, the bulky tert-butyl group can impart beneficial morphological properties. In thin-film devices, this steric hindrance could prevent excessive intermolecular aggregation, a phenomenon that often leads to quenching of luminescence and reduced device efficiency. By controlling the packing of molecules in the solid state, the tert-butylthio moiety could help maintain high photoluminescence quantum yields, a critical parameter for bright and efficient OLEDs.

The photophysical properties of related 3-arylthioimidazo[1,2-a]pyridine derivatives have been studied, revealing that the nature of the substituent on the sulfur atom can influence fluorescence quantum yields. bohrium.com This suggests that the electronic and steric effects of the tert-butylthio group in Pyridine, 3-(tert-butylthio)- could be systematically investigated to optimize its performance in optoelectronic devices.

Table 1: Potential Optoelectronic Properties of Pyridine, 3-(tert-butylthio)- Based on Analogous Compounds

PropertyHypothesized Influence of 3-(tert-butylthio) GroupPotential Application
HOMO/LUMO Energy Levels Electron-donating sulfur may raise the HOMO level, tuning the band gap.OLEDs (color tuning), OPVs (light absorption)
Solid-State Morphology Bulky tert-butyl group may prevent aggregation and luminescence quenching.High-efficiency OLEDs
Photoluminescence Substitution pattern can affect fluorescence quantum yield.Luminescent materials for displays and lighting

Use in Functionalized Polymers and Nanomaterials

The functionalization of polymers and nanomaterials with organic molecules is a powerful strategy to impart new properties and functionalities. Pyridine derivatives are frequently employed for this purpose due to the coordinating ability of the nitrogen atom and the versatility of the pyridine ring for chemical modification.

Functionalized Polymers:

The incorporation of Pyridine, 3-(tert-butylthio)- as a monomer or a pendant group in polymers could lead to materials with interesting characteristics. For instance, polymers containing this moiety could exhibit enhanced thermal stability and solubility in organic solvents, facilitating their processing into thin films for various applications. While the direct polymerization of Pyridine, 3-(tert-butylthio)- has not been reported, the synthesis of polythiophene derivatives with various side groups is well-established. nih.govresearchgate.netmdpi.com These studies demonstrate that the side chains play a crucial role in determining the optical and electronic properties of the resulting polymers. nih.gov By analogy, a polymer incorporating Pyridine, 3-(tert-butylthio)- could possess a unique combination of properties derived from both the pyridine and the thioether functionalities.

Functionalized Nanomaterials:

In the realm of nanomaterials, pyridine-functionalized quantum dots (QDs) have been shown to exhibit improved performance in light-emitting diodes (LEDs). rsc.orgresearchgate.netrsc.org The pyridine ligands can enhance charge injection and balance within the QDs, leading to lower turn-on voltages and higher brightness. rsc.orgresearchgate.netrsc.orgPyridine, 3-(tert-butylthio)- could serve as a novel surface ligand for QDs. The sulfur atom in the tert-butylthio group could provide an additional coordination site to the QD surface, potentially leading to stronger binding and improved passivation of surface defects. This, in turn, could enhance the photoluminescence quantum yield and stability of the QDs.

The bulky tert-butyl group could also play a role in controlling the spacing between QDs in assembled films, which is critical for optimizing energy transfer processes in QD-based devices. Research on bis(imino)pyridine ligands on CdSe/ZnS QDs has shown that the steric bulk of the ligand influences the inter-dot distance and, consequently, their photophysical properties. ucmerced.edu

Table 2: Potential Roles of Pyridine, 3-(tert-butylthio)- in Functionalized Materials

Material TypePotential Role of Pyridine, 3-(tert-butylthio)-Expected Outcome
Polymers Monomer or pendant groupModified solubility, thermal stability, and optoelectronic properties
Quantum Dots Surface ligandEnhanced charge injection, improved stability, and controlled inter-dot spacing

Exploration of Pyridine, 3-(tert-butylthio)- in Other Novel Chemical Applications

Beyond materials science, the unique structure of Pyridine, 3-(tert-butylthio)- suggests its potential utility in the design of specialized chemical tools, such as chemosensors and synthetic reagents.

Design of Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. Pyridine derivatives are a common scaffold for chemosensors due to the ability of the nitrogen atom to coordinate with metal ions. mdpi.comnih.govresearchgate.netscilit.com This coordination event can perturb the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" fluorescence response.

The presence of a soft donor atom like sulfur in Pyridine, 3-(tert-butylthio)- could impart selectivity towards soft metal ions, such as mercury(II), silver(I), or lead(II). The binding of a metal ion to both the pyridine nitrogen and the thioether sulfur would form a stable chelate ring, a key principle in the design of selective sensors. The resulting conformational change and electronic perturbation could lead to a significant and detectable change in the fluorescence emission. While numerous pyridine-based fluorescent sensors have been developed, the specific use of a 3-alkylthiopyridine for this purpose remains an area ripe for exploration. The synthesis of new amino-furopyridine-based compounds has demonstrated the potential for creating novel fluorescent pH sensors. nih.govacs.org

Table 3: Hypothesized Sensing Properties of Pyridine, 3-(tert-butylthio)-

Target AnalyteProposed Binding SiteExpected Fluorescence Response
Soft Metal Ions (e.g., Hg²⁺, Ag⁺, Pb²⁺)Pyridine Nitrogen and Thioether Sulfur (Chelation)Turn-on or Turn-off fluorescence

Utilization in Specialized Synthetic Reagents

The reactivity of Pyridine, 3-(tert-butylthio)- can be harnessed for various applications in organic synthesis. The tert-butylthio group, for instance, is known to serve as a protecting group for thiols in peptide synthesis. acs.org In the context of the pyridine ring, this group can influence the regioselectivity of reactions.

The bulky tert-butyl group can exert significant steric hindrance, directing incoming reagents to other positions on the pyridine ring. rsc.orgresearchgate.net This steric influence is a valuable tool for achieving regioselective functionalization of the pyridine core, a common challenge in heterocyclic chemistry.

Furthermore, the thioether linkage can be a site for further chemical transformations. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the pyridine ring, making it more electron-deficient and susceptible to nucleophilic attack. This provides a handle to modulate the reactivity of the molecule. The tert-butyl group itself, while generally considered robust, can be cleaved under specific conditions, potentially unmasking a reactive thiol group for further derivatization. The unique reactivity patterns elicited by the tert-butyl group have been a subject of interest in both chemistry and biology. rsc.org

Table 4: Potential Synthetic Applications of Pyridine, 3-(tert-butylthio)-

FeaturePotential Synthetic Utility
Bulky tert-butylthio group Steric directing group for regioselective reactions on the pyridine ring.
Thioether Linkage Can be oxidized to sulfoxide or sulfone to modify reactivity.
tert-butyl group Can be cleaved to reveal a 3-thiopyridine functionality.

Q & A

Q. What are the common synthetic routes for preparing Pyridine, 3-(tert-butylthio)-, and what key intermediates are involved?

Pyridine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For 3-(tert-butylthio)-pyridine, a plausible route involves thiolation at the 3-position of pyridine using tert-butylthiol under catalytic conditions. Key intermediates may include halogenated pyridines (e.g., 3-bromopyridine) or sulfur-containing precursors. Reaction optimization should account for steric hindrance from the tert-butyl group, which may necessitate elevated temperatures or prolonged reaction times . Characterization of intermediates via NMR (e.g., 1^1H, 13^13C) and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing Pyridine, 3-(tert-butylthio)-, and how are spectral data interpreted?

  • NMR Spectroscopy : The tert-butylthio group’s protons appear as a singlet (~1.3 ppm for tert-butyl CH3_3), while aromatic protons on the pyridine ring resonate between 7.0–8.5 ppm. 13^13C NMR will show distinct signals for the tert-butyl carbon (~29 ppm) and the sulfur-bound carbon (~45 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating cleavage of the C–S bond.
  • IR Spectroscopy : Stretching vibrations for C–S bonds appear near 600–700 cm1^{-1}.

Q. What safety precautions are required when handling Pyridine, 3-(tert-butylthio)- in laboratory settings?

Based on GHS classifications for analogous pyridine derivatives:

  • Hazard Codes : H226 (flammable liquid), H302 (harmful if swallowed).
  • Preventive Measures : Use fume hoods, wear nitrile gloves, and avoid ignition sources. Store in sealed containers away from oxidizers .
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Pyridine, 3-(tert-butylthio)- derivatives?

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:

  • Purity Validation : Use HPLC or GC-MS to confirm compound homogeneity.
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in the tert-butylthio group) .
  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted shifts to identify anomalies .

Q. What experimental design considerations are critical for studying the reactivity of Pyridine, 3-(tert-butylthio)- in cross-coupling reactions?

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) are effective for Suzuki-Miyaura couplings, but the tert-butylthio group may poison catalysts. Alternative ligands (e.g., XPhos) can mitigate this .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of sulfur-containing intermediates.
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify side reactions (e.g., oxidation of the thioether group) .

Q. How can Pyridine, 3-(tert-butylthio)- be utilized as a scaffold in drug discovery, and what methodological challenges arise?

  • Bioisosteric Potential : The tert-butylthio group can mimic hydrophobic moieties in target proteins. Computational docking studies (e.g., AutoDock Vina) guide scaffold modification for binding affinity .
  • Solubility Challenges : The hydrophobic tert-butyl group may reduce aqueous solubility. Introduce polar substituents (e.g., hydroxyl, amine) while monitoring pharmacokinetic properties .
  • Metabolic Stability : Assess in vitro microsomal stability to evaluate susceptibility to cytochrome P450 oxidation .

Q. What strategies are effective for optimizing the regioselective functionalization of Pyridine, 3-(tert-butylthio)-?

  • Directing Groups : Install temporary directing groups (e.g., pyridyl) at the 2- or 4-position to control electrophilic substitution.
  • Protection/Deprotection : Protect the thioether group with Boc or Fmoc to prevent undesired reactivity during multi-step syntheses .
  • C–H Activation : Use transition-metal catalysts (e.g., Ru or Ir) for selective C–H bond functionalization at the 4-position of the pyridine ring .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (temperature, solvent purity, catalyst batch) meticulously to ensure reproducibility .
  • Literature Cross-Validation : Compare synthetic protocols and spectral data with primary literature to identify deviations .
  • Hazard Mitigation : Conduct risk assessments for reactions involving volatile byproducts (e.g., H2_2S) and implement engineering controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.